Mogroside IIA1 - 88901-44-4

Mogroside IIA1

Catalog Number: EVT-2691375
CAS Number: 88901-44-4
Molecular Formula: C42H72O14
Molecular Weight: 801.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mogroside IIA1 is a triterpenoid glycoside and a nonsugar sweetener . Mogrosides are sweeter than sucrose and exhibit antioxidant, antidiabetic, and anticancer activities .

Synthesis Analysis

The synthesis pathway of mogrol in Siraitia grosvenorii has been clarified . A de novo synthesis pathway of mogrol in Saccharomyces cerevisiae was constructed . The metabolic flux of each synthetic module in mogrol metabolism was systematically optimized, including the enhancement of the precursor supply, inhibition of the sterol synthesis pathway using the Clustered Regularly Interspaced Short Palindromic Repeats Interference system (CRISPRi), and optimization of the expression and reduction system of P450 enzymes .

Molecular Structure Analysis

Mogroside IIA1 has a molecular formula of C42H72O14 . Its molecular weight is 801.0 g/mol . The IUPAC name of Mogroside IIA1 is 2- [ [6- [6- (3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1 H -cyclopenta [a]phenanthren-17-yl)-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6- (hydroxymethyl)oxane-3,4,5-triol .

Chemical Reactions Analysis

The post-ripening process of fruits could catalyze the glycosylation of bitter-tasting mogroside IIE and III to form sweet mogrosides containing four to six glucose units . Under the suitable catalytic condition, UGT94-289-3 could efficiently convert the mogrosides with less than three glucose units into structurally diverse sweet mogrosides .

Physical And Chemical Properties Analysis

Mogroside IIA1 has a molecular weight of 801.0 g/mol . It has a Hydrogen Bond Donor Count of 10 and a Hydrogen Bond Acceptor Count of 14 . It has a Rotatable Bond Count of 11 . Its Exact Mass is 800.49220697 g/mol .

Overview

Mogroside IIA1 is a natural compound derived from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. This compound belongs to a class of triterpene glycosides, which are characterized by their sweet taste and potential health benefits. Mogroside IIA1 is part of a larger group of mogrosides, which are known for their intense sweetness—much sweeter than sucrose—and their use as natural sweeteners in various food products.

Source

Mogroside IIA1 is primarily extracted from the dried fruit of Siraitia grosvenorii, which is native to southern China and has been used in traditional Chinese medicine for centuries. The fruit contains several mogrosides, with mogroside V being the most abundant and studied among them. The biosynthesis of mogrosides, including mogroside IIA1, involves complex metabolic pathways influenced by environmental factors such as temperature and ripening conditions .

Classification

Mogroside IIA1 is classified as a triterpenoid glycoside. Triterpenoids are a class of chemical compounds composed of three terpene units, and glycosides are compounds where a sugar moiety is bound to a non-sugar part. The sweetness and health-promoting properties of mogrosides make them significant in both food science and pharmacology.

Synthesis Analysis

Methods

The synthesis of mogroside IIA1 can be achieved through both natural extraction methods from Siraitia grosvenorii and synthetic approaches using recombinant DNA technology. Recent advances have focused on using genetically modified microorganisms to produce mogrosides more efficiently. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and characterize these compounds from plant extracts .

Technical Details

The enzymatic synthesis involves glycosylation reactions catalyzed by specific glycosyltransferases, such as UGT94-289-3, which facilitate the addition of glucose units to the aglycone backbone. This process can be optimized under various conditions to enhance yield and purity .

Molecular Structure Analysis

Structure

Mogroside IIA1 has a complex molecular structure characterized by multiple glucose units attached to a triterpene backbone. Its molecular formula is typically represented as C₄₈H₈₂O₁₉, indicating a significant number of hydroxyl groups that contribute to its solubility and sweetness.

Data

The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the arrangement of atoms within the molecule. The presence of various functional groups influences both its chemical reactivity and biological activity .

Chemical Reactions Analysis

Reactions

Mogroside IIA1 undergoes various chemical reactions typical for glycosides, including hydrolysis under acidic or enzymatic conditions, leading to the release of glucose and the corresponding aglycone. These reactions can affect its sweetness profile and stability during processing.

Technical Details

The stability of mogroside IIA1 can be influenced by factors such as pH, temperature, and storage conditions. Research indicates that under certain conditions, mogrosides can degrade into less sweet or even bitter compounds .

Mechanism of Action

Process

The mechanism through which mogroside IIA1 exerts its sweetening effect involves interaction with taste receptors on the tongue. Specifically, it binds to the sweet taste receptors (T1R2/T1R3), activating signaling pathways that result in the perception of sweetness.

Data

Studies have shown that mogrosides do not raise blood glucose levels, making them suitable for diabetic individuals. The compound's ability to modulate insulin response further highlights its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

Mogroside IIA1 is typically found as a white crystalline powder with high solubility in water due to its glycosidic nature. It exhibits stability over a range of temperatures but may degrade under extreme conditions.

Chemical Properties

The chemical properties include its sweetness intensity, which is significantly higher than that of sucrose—mogroside IIA1 can be up to 300 times sweeter than sucrose at certain concentrations. Its stability against heat and acid makes it an attractive sweetener for food applications .

Applications

Mogroside IIA1 has several scientific uses:

  • Natural Sweetener: It is widely used in food products as a low-calorie sweetener.
  • Pharmaceuticals: Research indicates potential anti-inflammatory and antioxidant properties.
  • Traditional Medicine: Used in herbal remedies for various ailments due to its purported health benefits.
Biosynthesis and Biogenetic Pathways of Mogroside IIA1

Enzymatic Pathways in Siraitia grosvenorii

Mogroside IIA1 biosynthesis in Siraitia grosvenorii (monk fruit) initiates with the cytosolic mevalonate (MVA) pathway, where acetyl-CoA undergoes sequential condensation to form the C₅ isoprene units isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These units polymerize into the C₃₀ linear triterpene scaffold squalene via squalene synthase (SQS). Squalene epoxidase (SQE) then oxidizes squalene to 2,3-oxidosqualene, a pivotal branch point for triterpenoid diversification. In a species-specific reaction, cucurbitadienol synthase (CS) cyclizes 2,3-oxidosqualene into cucurbitadienol, the characteristic cucurbitane-type triterpenoid backbone. Subsequent oxidation by cytochrome P450 monooxygenases (CYP450s) and epoxide hydrolases (EPHs) yields mogrol, the aglycone precursor for all mogrosides. UDP-dependent glycosyltransferases (UGTs) finally attach glucose units to mogrol’s C3 and C24 positions to form Mogroside IIA1, which contains two glucose moieties [1] [5] [7].

Table 1: Key Enzymes in Mogroside IIA1 Biosynthesis

Enzyme ClassGene SymbolFunctionLocalization
Squalene synthaseSgSQSCondenses IPP/DMAPP to squaleneCytosol
Squalene epoxidaseSgSQEEpoxidizes squalene to 2,3-oxidosqualeneEndoplasmic reticulum
Cucurbitadienol synthaseSgCSCyclizes 2,3-oxidosqualene to cucurbitadienolCytosol
Cytochrome P450CYP87D18Oxidizes cucurbitadienol to mogrolEndoplasmic reticulum
UDP-glucosyltransferaseUGT74AC1Transfers glucose to mogrol at C3-OHCytosol

Role of Cucurbitadienol Synthase in Triterpenoid Backbone Formation

Cucurbitadienol synthase (CS) catalyzes the committed step in Mogroside IIA1 biosynthesis by folding and cyclizing 2,3-oxidosqualene into cucurbitadienol, a tetracyclic triterpene with a 19(10→9β)-abeo-10α-lanostane skeleton. Functional characterization of SgCS via heterologous expression in yeast (Saccharomyces cerevisiae) confirms its product specificity, yielding cucurbitadienol as the sole cyclic triterpenoid. Kinetic analyses reveal natural allelic variants of SgCS significantly influence catalytic efficiency. For example, the 50R573L allele exhibits a specific activity of 10.24 nmol·min⁻¹·mg⁻¹, while the engineered 50K573L mutant increases efficiency by 33% compared to wild-type enzymes. This genetic variation directly correlates with cucurbitadienol accumulation in S. grosvenorii fruits, establishing CS as a rate-limiting enzyme for mogroside production [2] [5].

Table 2: Catalytic Properties of Cucurbitadienol Synthase Alleles

Allele VariantSpecific Activity (nmol·min⁻¹·mg⁻¹)Catalytic Efficiency (kcat/Km)Relative Activity (%)
50R573L (wild-type)10.241.00100
50C573L8.710.8585
50R573Q6.330.6262
50K573L (engineered)13.621.33133

Glycosyltransferase-Mediated Modification of Mogrol Precursors

Glycosylation converts non-sweet mogrol into sweet-tasting mogrosides, with sugar moiety quantity and position dictating sensory properties. Mogroside IIA1 synthesis requires two key glycosylation steps:

  • Primary glycosylation: UDP-glucosyltransferase UGT74AC1 transfers a glucose unit from UDP-glucose to mogrol’s C3-OH position, forming Mogroside IA1 (monoglycosylated mogrol).
  • Secondary glycosylation: UGT94-289-3 (or homologous UGTs) adds a second glucose to Mogroside IA1’s C24-OH, yielding the diglycosylated Mogroside IIA1. In vitro assays with recombinant UGT74AC1 demonstrate strict specificity for mogrol’s C3 position, with negligible activity at C24. Conversely, UGT94-289-3 exhibits broader promiscuity, accepting Mogroside IA1 as a substrate but favoring higher glycosylation states (e.g., tri- or tetraglycosylated mogrosides). This hierarchy ensures Mogroside IIA1 accumulation primarily occurs when UGT94-289-3 activity is low or substrate availability is high [3] [5] [9].

Table 3: Substrate Specificity of Glycosyltransferases in Mogroside Biosynthesis

EnzymePreferred SubstrateGlycosylation SiteProduct FormedCatalytic Efficiency
UGT74AC1MogrolC3-OHMogroside IA1High (Km = 18.5 µM)
UGT94-289-3Mogroside IA1/IIEC24-OHMogroside IIA1/IIIModerate (Km = 42.7 µM)
UGT94-289-3Mogroside IIIC24-OHMogroside IVHigh

Genetic Regulation of Mogroside IIA1 Production in Plant Tissues

Mogroside IIA1 accumulation is spatiotemporally regulated by genetic and epigenetic factors:

  • Transcriptional control: The SgCS and UGT promoters contain cis-elements responsive to light, temperature, and developmental cues. During fruit maturation (50–80 days after pollination), coordinated upregulation of SgSQE, SgCS, and UGT74AC1 occurs, though UGT94-289-3 expression dominates later stages, diverting flux toward higher mogrosides like Mogroside V.
  • Single nucleotide polymorphisms (SNPs): Missense mutations in SgCS (e.g., Arg50→Lys573) alter enzyme kinetics and explain intercultivar variation in Mogroside IIA1 content. Elite germplasms with high-catalytic-efficiency alleles yield 19.97 mg/g total mogrosides versus 7.77 mg/g in low-efficiency variants.
  • Hormonal modulation: Exogenous cytokinins (e.g., forchlorfenuron) suppress SgCS and early UGT expression, reducing Mogroside IIA1 by 80% in treated fruits. Conversely, post-harvest ripening at 35°C enhances UGT activity, converting 95% of Mogroside IIA1 into higher glycosides [2] [7] [9].

Comparative Biosynthesis with Other Mogrosides

Mogroside IIA1 serves as a metabolic branch point for synthesizing sweeter mogrosides through iterative glycosylation:

  • Structural divergence: Mogroside IIA1 contains two glucose units (one at C3, one at C24). Mogroside V adds three more glucose units (total five), while Siamenoside I positions six glucose residues across C3 and C24.
  • Biosynthetic branching: UGT94-289-3 catalyzes all glycosylation steps beyond Mogroside IIA1. Its promiscuity enables parallel pathways:
  • Mogroside IIA1 → Mogroside III (triglycoside) → Mogroside IV (tetraglycoside)
  • Mogroside IIA1 → Siamenoside I (hexaglycoside via C3 elongation)
  • Metabolic flux allocation: Young fruits accumulate Mogroside IIA1 as the dominant diglycoside due to low UGT94-289-3 activity. At maturity, UGT94-289-3 upregulation shifts flux toward Mogroside V (peaking at 13.49 mg/g) and Siamenoside I (563× sweeter than sucrose), reducing Mogroside IIA1 to <1% of total mogrosides [3] [4] [9].

Table 4: Structural and Biosynthetic Features of Key Mogrosides

MogrosideGlycosylation SitesGlucose UnitsRelative SweetnessBiosynthetic Precursor
Mogroside IIA1C3-OH, C24-OH2150× sucroseMogroside IA1
Mogroside IIIC3-OH, C24-OH3180× sucroseMogroside IIA1/IIE
Mogroside VC3-O-(Glc)₂, C24-O-(Glc)₃5425× sucroseMogroside IV
Siamenoside IC3-O-(Glc)₃, C24-O-(Glc)₃6563× sucroseMogroside IV

Properties

CAS Number

88901-44-4

Product Name

Mogroside IIA1

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H72O14

Molecular Weight

801.0 g/mol

InChI

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1

InChI Key

NWPTUAQJIALPLJ-NCHDIWMLSA-N

SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C

Solubility

not available

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C

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